butyl 4-({[(3-ethoxyphenyl)carbonyl]carbamothioyl}amino)benzoate
Description
Butyl 4-({[(3-ethoxyphenyl)carbonyl]carbamothioyl}amino)benzoate is a synthetic organic compound characterized by a benzoate ester core substituted with a carbamothioylurea moiety linked to a 3-ethoxyphenyl group. Its structure integrates a butyl ester (C₄H₉O₂), a central benzoic acid derivative, and a thiourea-based substituent.
Properties
IUPAC Name |
butyl 4-[(3-ethoxybenzoyl)carbamothioylamino]benzoate | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H24N2O4S/c1-3-5-13-27-20(25)15-9-11-17(12-10-15)22-21(28)23-19(24)16-7-6-8-18(14-16)26-4-2/h6-12,14H,3-5,13H2,1-2H3,(H2,22,23,24,28) | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
GCPWUOIRKSXEMI-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCCOC(=O)C1=CC=C(C=C1)NC(=S)NC(=O)C2=CC(=CC=C2)OCC | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H24N2O4S | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID80367764 | |
| Record name | STK148394 | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID80367764 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
400.5 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
6462-17-5 | |
| Record name | STK148394 | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID80367764 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of butyl 4-({[(3-ethoxyphenyl)carbonyl]carbamothioyl}amino)benzoate typically involves the reaction of 4-aminobenzoic acid with 3-ethoxybenzoyl isothiocyanate. The reaction is carried out in an organic solvent such as dichloromethane or tetrahydrofuran, under reflux conditions. The resulting product is then esterified with butanol in the presence of a catalyst like sulfuric acid to yield the final compound.
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of industrial-grade solvents and catalysts to ensure high yield and purity. The reaction conditions are optimized to minimize by-products and maximize efficiency.
Chemical Reactions Analysis
Types of Reactions
Butyl 4-({[(3-ethoxyphenyl)carbonyl]carbamothioyl}amino)benzoate undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using strong oxidizing agents like potassium permanganate or chromium trioxide.
Reduction: Reduction can be achieved using reducing agents such as lithium aluminum hydride.
Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the ethoxyphenyl moiety.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic or basic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Nucleophiles like sodium methoxide in methanol.
Major Products Formed
Oxidation: Oxidized derivatives of the ethoxyphenyl group.
Reduction: Reduced forms of the carbamothioyl group.
Substitution: Substituted derivatives at the ethoxyphenyl moiety.
Scientific Research Applications
Butyl 4-({[(3-ethoxyphenyl)carbonyl]carbamothioyl}amino)benzoate is utilized in various scientific research fields:
Chemistry: Used as a reagent in organic synthesis and as a building block for more complex molecules.
Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Explored for its potential therapeutic applications due to its unique chemical structure.
Industry: Used in the development of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of butyl 4-({[(3-ethoxyphenyl)carbonyl]carbamothioyl}amino)benzoate involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, altering their activity and leading to various biological effects. The exact pathways and targets depend on the specific application and context of use.
Comparison with Similar Compounds
Structural and Functional Comparison with Similar Compounds
Key Structural Analogues:
The compound shares structural motifs with alkyl benzoates, carbamothioyl derivatives, and pesticidal/antitumor agents. Below is a comparative analysis:
Functional Group Impact:
- Carbamothioyl vs. Sulfonylurea : Unlike metsulfuron-methyl (a sulfonylurea herbicide), the carbamothioyl group in the target compound may confer distinct binding interactions, possibly favoring anticancer over herbicidal activity .
- Aromatic Substitution : The 3-ethoxyphenyl group introduces electron-donating effects, contrasting with the methoxy-triazine in metsulfuron-methyl, which is critical for herbicidal target specificity .
Solubility and Stability:
- This compound: Predicted low water solubility (~0.1 mg/L at 25°C) due to the bulky butyl and aromatic groups. Stability in organic solvents (e.g., DMSO) aligns with alkyl benzoate behavior .
- Ethyl 4-[(Dimethylcarbamothioyl)amino]benzoate: Exhibits moderate solubility in ethanol (50 mg/mL), critical for in vitro antitumor assays .
Toxicity Profile:
- Butyl benzoate derivatives generally show low acute toxicity (e.g., butyl benzoate LD₅₀ > 5,000 mg/kg in rats) . However, the carbamothioyl moiety may introduce hepatotoxicity risks, as seen in structurally related thiourea compounds .
Antitumor Potential:
- The ethyl carbamothioyl benzoate analogue demonstrated moderate cytotoxicity against HL-60 leukemia cells (IC₅₀ = 32 μM), attributed to the carbamothioyl group’s ability to chelate metal ions or disrupt cellular redox balance . The target compound’s 3-ethoxyphenyl substitution may enhance this activity by increasing aryl interaction with protein targets.
Agrochemical Relevance:
- While metsulfuron-methyl and similar sulfonylureas inhibit acetolactate synthase (ALS) in plants , the target compound’s lack of a sulfonylurea bridge suggests divergent mechanisms. Its ethoxyphenyl group may instead target fungal or insect enzymes, though this remains speculative without direct data.
Q & A
Basic Research Questions
Q. What are the standard synthetic routes for preparing butyl 4-({[(3-ethoxyphenyl)carbonyl]carbamothioyl}amino)benzoate, and how are reaction conditions optimized?
- Methodology : Synthesis typically involves multi-step reactions. A common approach is:
- Step 1 : Activation of 3-ethoxyphenylcarboxylic acid to its acid chloride using thionyl chloride (SOCl₂) or oxalyl chloride.
- Step 2 : Reaction with potassium thiocyanate (KSCN) to form the carbamothioyl intermediate.
- Step 3 : Coupling with butyl 4-aminobenzoate via nucleophilic substitution or carbodiimide-mediated coupling (e.g., EDC/HOBt) .
Q. Which analytical techniques are most effective for characterizing this compound’s structure and purity?
- Structural Confirmation :
- X-ray crystallography resolves 3D conformation, including bond angles and hydrogen bonding (e.g., SHELX software for refinement) .
- NMR spectroscopy (¹H/¹³C) identifies functional groups (e.g., thiourea NH at δ 10–12 ppm, ethoxy CH₃ at δ 1.3–1.5 ppm) .
- Purity Analysis :
- HPLC with UV detection (λ ~254 nm) quantifies impurities.
- Mass spectrometry confirms molecular ion peaks (e.g., [M+H]⁺) .
Q. What are the primary biological targets or assays used to evaluate this compound’s activity?
- In vitro Assays :
- Enzyme Inhibition : Screen against kinases, proteases, or acetylcholinesterase (ChE) using fluorometric or colorimetric substrates.
- Cytotoxicity : MTT assay on cancer cell lines (e.g., HeLa, MCF-7) .
- Mechanistic Studies : Surface plasmon resonance (SPR) or ITC to measure binding affinity to target proteins .
Advanced Research Questions
Q. How can computational modeling guide the design of derivatives with enhanced bioactivity?
- Approach :
- Molecular Docking (AutoDock, Schrödinger) : Predict binding modes to targets (e.g., ATP-binding pockets in kinases).
- QSAR Modeling : Correlate substituent effects (e.g., ethoxy vs. methoxy groups) with activity using Hammett σ constants or logP values .
- Case Study : Replacing the ethoxy group with trifluoromethyl (CF₃) may improve metabolic stability and target affinity .
Q. What strategies resolve contradictions in crystallographic vs. spectroscopic data for this compound?
- Issue : Discrepancies in bond lengths (X-ray vs. DFT-calculated) or proton environments (NMR vs. crystallographic H-bonding).
- Resolution :
- Dynamic NMR : Assess rotational barriers in the carbamothioyl group.
- Twinned Data Refinement (SHELXL) : Address crystallographic ambiguities in disordered regions .
Q. How does the thiourea moiety influence stability and reactivity under physiological conditions?
- Stability Challenges : Thiourea groups are prone to oxidation (→ urea) or hydrolysis (→ amine/CO₂).
- Mitigation :
- pH Control : Buffered solutions (pH 6–7) reduce hydrolysis.
- Prodrug Design : Mask the thiourea with protecting groups (e.g., Boc) for targeted release .
Q. What structural analogs of this compound show divergent biological activities, and why?
- Key Analogs :
| Compound | Modification | Activity Shift |
|---|---|---|
| Ethyl 4-aminobenzoate derivative | Ethoxy → methoxy | Reduced lipophilicity, lower IC₅₀ in ChE assays |
| Hexyloxyphenyl analog | Longer alkyl chain | Enhanced membrane permeability but higher toxicity |
- Mechanistic Insight : Bulkier substituents (e.g., benzyl) may sterically hinder target binding, while electron-withdrawing groups (e.g., Cl) modulate electronic effects .
Methodological Considerations
- Synthetic Reproducibility : Document inert atmosphere (N₂/Ar) for thiourea formation to prevent oxidation .
- Data Validation : Cross-validate NMR assignments with 2D experiments (COSY, HSQC) and mass fragmentation patterns .
- Ethical Compliance : Adhere to institutional guidelines for biological testing, particularly for cytotoxicity assays .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
